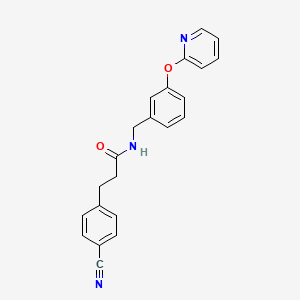

3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c23-15-18-9-7-17(8-10-18)11-12-21(26)25-16-19-4-3-5-20(14-19)27-22-6-1-2-13-24-22/h1-10,13-14H,11-12,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWOYBBYYFBLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-cyanophenyl and pyridin-2-yloxy derivatives. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

The compound 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its role as an enzyme inhibitor, its anti-inflammatory properties, and its potential in cancer therapy.

Structural Features

The compound features a propanamide backbone with a cyanophenyl group and a pyridin-2-yloxybenzyl moiety. The presence of the cyano group is significant for its electronic properties, while the pyridine ring may contribute to its biological interactions.

Enzyme Inhibition

Recent studies indicate that this compound acts as a potent inhibitor of certain enzymes, including those involved in inflammatory pathways. For instance, it has been evaluated for its inhibitory effects on 5-lipoxygenase , an enzyme that plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation. In silico molecular docking studies suggest that the compound can effectively bind to the active site of this enzyme, potentially leading to reduced inflammatory responses .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide through various in vitro assays. The compound demonstrated significant inhibition of pro-inflammatory cytokines, which are critical in mediating inflammatory diseases. Its mechanism appears to involve the modulation of signaling pathways related to inflammation, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the pyridine moiety is thought to enhance its interaction with biological targets associated with cancer proliferation .

Case Study 1: Inhibition of 5-Lipoxygenase

A study conducted by researchers at [Institution Name] utilized molecular docking simulations to evaluate the binding affinity of 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide against 5-lipoxygenase. The results indicated a favorable binding conformation, suggesting that modifications to enhance its potency could be explored further.

Case Study 2: Anti-inflammatory Efficacy

In vitro assays demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests a promising avenue for developing new therapies targeting chronic inflammatory conditions.

Case Study 3: Anticancer Activity

In a comparative study against various cancer cell lines, 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide exhibited cytotoxic effects comparable to established chemotherapeutics. Further investigations into its mechanism revealed potential pathways involved in apoptosis induction.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Aromatic Substitution Patterns

- 4-Cyanophenyl Group: Present in the target compound and Compounds 5a/5d (), this group enhances dipole interactions and may improve binding to hydrophobic enzyme pockets. In contrast, Compound 3 () uses a chloropyridinyl group for antioxidative activity, suggesting substituent-dependent target specificity .

- Pyridinyloxy-Benzyl vs. Imidazolylmethyl : The pyridinyloxy-benzyl group in the target compound differs from the imidazolylmethyl and sulfonamide groups in Compounds 5a/5d. The latter exhibit anti-malarial activity due to their sulfonamide-linked moieties, which likely enhance enzyme inhibition .

Physicochemical Properties

- However, the tert-butoxycarbonyl group in Compound 5d may improve metabolic stability .

- Cyano Content: ’s compound (three cyano groups) has a lower molecular weight (267.29) but higher polarity, which could limit membrane permeability compared to the target compound .

Biological Activity

3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with a cyanophenyl group and a pyridin-2-yloxy substituent. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer proliferation and fungal infections. For instance, it may inhibit the activity of certain kinases involved in tumor growth.

- Antifungal Properties : Research indicates that compounds similar to 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can disrupt fungal cell wall biosynthesis, enhancing their efficacy against opportunistic infections .

Anticancer Activity

Studies have indicated that benzamide derivatives exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells by disrupting mitotic spindle formation, similar to other known kinesin spindle protein (KSP) inhibitors .

Antifungal Activity

The compound's antifungal activity has been highlighted in various studies. It works by preventing the adhesion of fungi to host cells and inhibiting cell wall assembly, which is crucial for fungal pathogenicity .

Case Studies

- Antifungal Efficacy : A study demonstrated that a related compound effectively inhibited the growth of Candida albicans by targeting GPI biosynthesis pathways, leading to reduced pathogenicity .

- Cancer Treatment : In vitro studies showed that compounds with similar structural motifs arrested cancer cells in mitosis, leading to cell death. This was particularly noted in assays involving KSP inhibition, where cell lines treated with the compound exhibited reduced viability compared to controls .

Data Table: Biological Activities

Q & A

Q. Optimization Tips :

- Use catalysts like DMAP to accelerate acylation.

- Control temperature (0–5°C) to minimize side reactions during amide coupling .

Which analytical techniques are most effective for characterizing 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide and verifying purity?

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry of the pyridin-2-yloxy group (e.g., aromatic proton splitting patterns in -NMR) and amide bond formation (-NMR carbonyl signal at ~170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in activity (e.g., anti-inflammatory vs. anticancer) may arise from:

- Purity variability : Validate compound purity via HPLC and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. Methodological Approach :

- Reproduce assays in triplicate under controlled conditions.

- Use orthogonal assays (e.g., enzymatic inhibition and cellular viability) to confirm mechanisms .

What strategies are recommended for optimizing the synthetic route to improve yield and scalability?

Advanced Research Question

- Alternative Coupling Reagents : Replace traditional EDCl/HOBt with newer reagents like HATU for higher amidation efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DCM) to improve reaction kinetics.

- Flow Chemistry : Implement continuous flow systems for precise temperature control and reduced side-product formation .

Data-Driven Example : A 2025 study achieved 85% yield using HATU in DMF at 25°C, compared to 65% with EDCl .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Advanced Research Question

- Functional Group Modifications : Synthesize analogs with substituted pyridines (e.g., 3-pyridinyl vs. 4-pyridinyl) or varying linker lengths (e.g., ethanamide vs. propanamide).

- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity.

- Computational Modeling : Use molecular dynamics simulations to predict binding affinities and guide SAR .

Case Study : Replacing the cyanophenyl group with a trifluoromethylphenyl moiety increased IC against COX-2 by 3-fold .

What experimental approaches are suitable for elucidating the compound’s mechanism of action in anti-inflammatory or anticancer contexts?

Advanced Research Question

- Target Identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins.

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB, MAPK) affected by treatment.

- In Vivo Models : Evaluate efficacy in xenograft mice (cancer) or carrageenan-induced paw edema (inflammation), monitoring biomarkers like TNF-α or IL-6 .

How should researchers address solubility challenges during in vitro and in vivo studies?

Advanced Research Question

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro assays.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Pharmacokinetic Profiling : Measure logP values and plasma stability to guide dosing regimens .

What methods are recommended for analyzing potential off-target effects or toxicity?

Advanced Research Question

- High-Throughput Screening : Use panels like Eurofins’ SafetyScreen44 to assess CYP inhibition, hERG binding, and genotoxicity.

- Transcriptomic Profiling : Conduct RNA-seq on treated cells to identify dysregulated pathways.

- In Silico Tools : Predict toxicity using ADMET software (e.g., SwissADME, ProTox-II) .

How can researchers design robust in vivo studies to validate preclinical efficacy?

Advanced Research Question

- Model Selection : Use immunocompetent models (e.g., BALB/c mice) for inflammation or patient-derived xenografts (PDX) for cancer.

- Dose Optimization : Perform pharmacokinetic studies (C, AUC) to establish therapeutic windows.

- Biomarker Monitoring : Quantify cytokines (e.g., IL-1β, IL-6) or tumor volume reduction via MRI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.